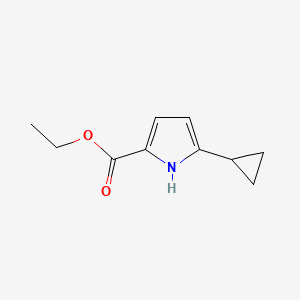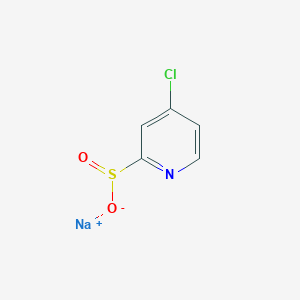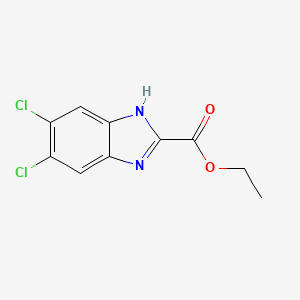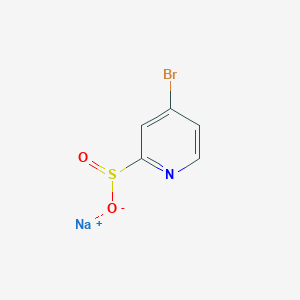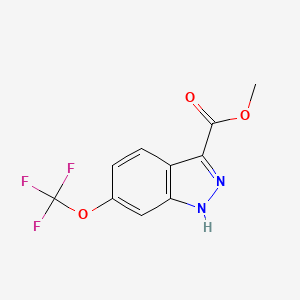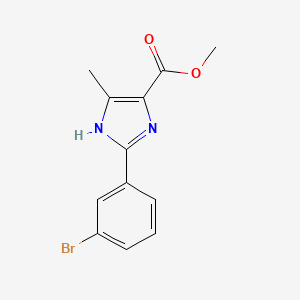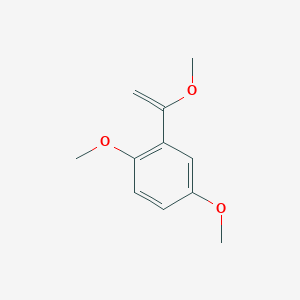
1,4-Dimethoxy-2-(1-methoxyvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C11H14O3 It is a derivative of benzene, where two methoxy groups and one methoxyvinyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-(1-methoxyvinyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dimethoxybenzene with methoxyvinyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,4-Dimethoxy-2-(1-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-(1-methoxyvinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-(2-methoxyvinyl)benzene: Similar structure but with different substitution pattern.
1,4-Dimethoxybenzene: Lacks the methoxyvinyl group.
1,2-Dimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,4-Dimethoxy-2-(1-methoxyvinyl)benzene is unique due to the presence of both methoxy and methoxyvinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1,4-dimethoxy-2-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O3/c1-8(12-2)10-7-9(13-3)5-6-11(10)14-4/h5-7H,1H2,2-4H3 |
Clé InChI |
XEHLTQXOGHMCMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


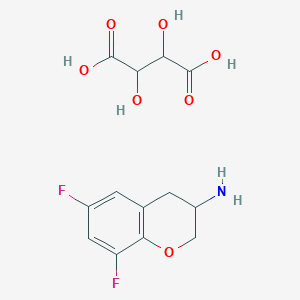
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)

